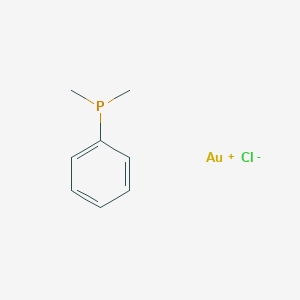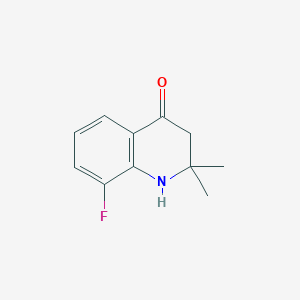
8-Fluoro-2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-2,3-dihydroquinolin-4(1H)-one is an organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with a dimethyl substitution at the 2-position and a dihydroquinolinone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of aniline derivatives with ketones, followed by cyclization and reduction steps. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dimethyl-2,3-dihydroquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated quinoline compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Quinoline derivatives with varying degrees of oxidation.
Reduction: Fully saturated quinoline compounds.
Substitution: Substituted quinoline derivatives with different functional groups.
Applications De Recherche Scientifique
2,2-Dimethyl-2,3-dihydroquinolin-4(1H)-one has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Quinoline: A parent compound with a similar core structure but lacking the dimethyl and dihydroquinolinone moieties.
Isoquinoline: A structural isomer of quinoline with different substitution patterns.
2-Methylquinoline: A derivative with a single methyl group at the 2-position.
Uniqueness: 2,2-Dimethyl-2,3-dihydroquinolin-4(1H)-one is unique due to its specific substitution pattern and the presence of the dihydroquinolinone moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H12FNO |
|---|---|
Poids moléculaire |
193.22 g/mol |
Nom IUPAC |
8-fluoro-2,2-dimethyl-1,3-dihydroquinolin-4-one |
InChI |
InChI=1S/C11H12FNO/c1-11(2)6-9(14)7-4-3-5-8(12)10(7)13-11/h3-5,13H,6H2,1-2H3 |
Clé InChI |
XMTPRJVRZGMUOM-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)C2=C(N1)C(=CC=C2)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


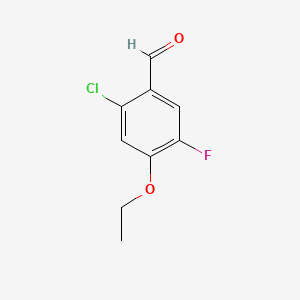
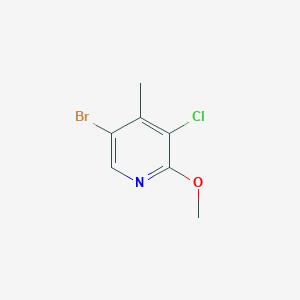
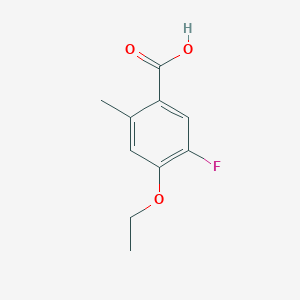
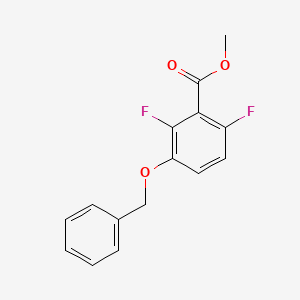

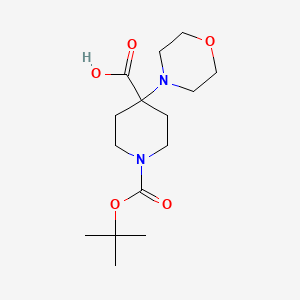
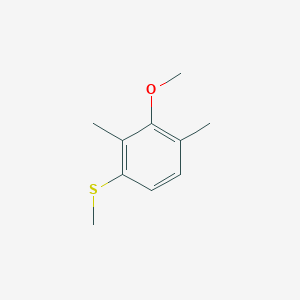
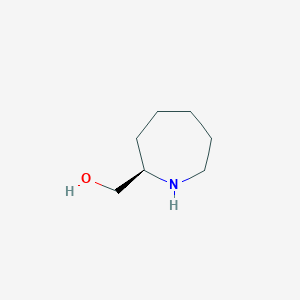
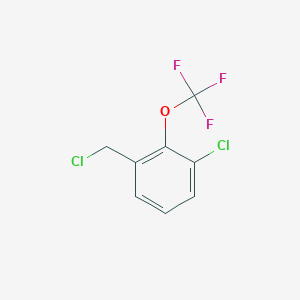
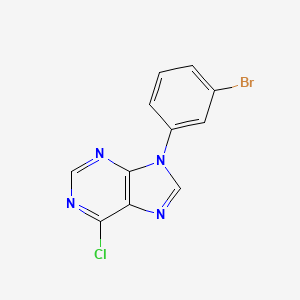
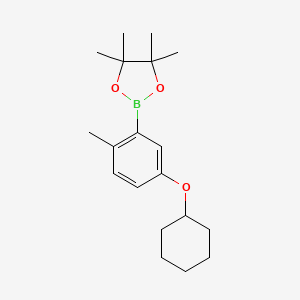
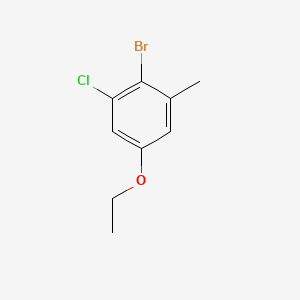
![2,4,5,6-Tetrahydro-1H-cyclobuta[f]inden-3-amine](/img/structure/B14024391.png)
